2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride
Description
2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS: Not explicitly provided in evidence; molecular formula: C₉H₁₀ClNO₂, molecular weight: ~199.63 g/mol inferred from analogs ) is a cyclopropane derivative featuring a pyridine ring at the 2-position and a carboxylic acid group. Its structure combines the rigidity of the cyclopropane ring with the aromatic and coordination properties of pyridine, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-pyridin-2-ylcyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-5-6(7)8-3-1-2-4-10-8;/h1-4,6-7H,5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYELLFNQWWRNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method involves the reaction of pyridine-2-carboxaldehyde with diazomethane to form the cyclopropane ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclopropanation process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated pyridines, substituted cyclopropanes.
Scientific Research Applications
2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Pyridinyl-Substituted Cyclopropanes
Pyridine ring position significantly impacts electronic and steric properties:
Key Findings :
Functional Group Variants
Carboxylic Acid vs. Amine Derivatives
Key Findings :
- Acidity/Basicity : The carboxylic acid group (pKa ~2–3) confers higher aqueous solubility at physiological pH compared to amine derivatives, which are protonated in acidic environments .
- Biological Interactions : Amine derivatives may target amine receptors (e.g., GPCRs), while carboxylic acid analogs are more suited for enzyme active sites (e.g., proteases) .
Ester and Nitrile Derivatives
Key Findings :
Cyclopropane Ring Substitutions
Pyrrolidine vs. Pyridine Substitutions
Key Findings :
Biological Activity
Overview
2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula CHClNO. It is a derivative of cyclopropane carboxylic acid, characterized by the presence of a pyridine ring, which contributes to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes. One notable target is collagen prolyl-4-hydroxylase , an enzyme crucial in collagen synthesis. Inhibition of this enzyme can lead to decreased collagen production, which may have implications in conditions characterized by excessive collagen deposition, such as fibrosis.
Target Enzymes and Pathways
- Collagen Prolyl-4-Hydroxylase : Inhibition leads to reduced hydroxyproline levels, a major component of collagen.
- Cell Signaling Pathways : The compound may influence cellular processes by modulating gene expression and metabolic pathways.
The compound interacts with various biomolecules, affecting cellular functions. For instance, it has been shown to reduce hydroxyproline content in certain cell types, indicating its role in modulating collagen metabolism.
Cellular Effects
Research indicates that this compound influences:
- Cell Proliferation : By inhibiting collagen synthesis, it may affect cell growth and proliferation rates.
- Gene Expression : Alters the expression of genes involved in metabolic and signaling pathways.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies :
-
Comparative Analysis :
- In comparison with other pyridine derivatives, this compound exhibited unique inhibitory properties that could be leveraged for therapeutic applications.
Data Table: Comparative Biological Activities
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Cyclopropane with a pyridine ring | Inhibits collagen prolyl-4-hydroxylase |
| 3-Pyridylcyclopropanecarboxylic Acid | Similar cyclopropane and pyridine | Potential anticancer properties |
| Pyridine-3-carboxylic Acid | Contains pyridine and carboxylic | Antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
